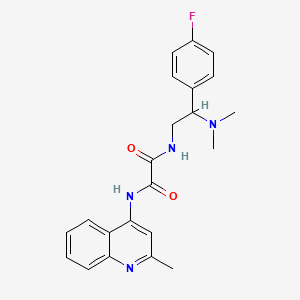

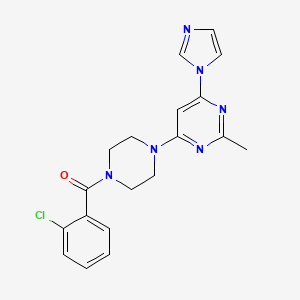

![molecular formula C20H22N2O5S B2502078 N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899963-69-0](/img/structure/B2502078.png)

N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, sulfonamide compounds can be synthesized from reactions involving sulfonyl chlorides and amines, as demonstrated in the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . These methods could potentially be adapted for the synthesis of "N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide."

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the solid-state properties of compounds, as seen with the crystal structures of various benzamide and sulfonamide derivatives . The molecular geometry and vibrational frequencies can be calculated using Density Functional Theory (DFT), which provides detailed information about the stability and charge distribution within the molecule .

Chemical Reactions Analysis

Benzamide derivatives can exhibit interesting chemical behaviors, such as colorimetric sensing of anions due to intramolecular charge transfer mechanisms . The reactivity of these compounds can be inferred from their frontier orbital energy gaps and dipole moments, which indicate how they might interact with other molecules or participate in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and sulfonamide compounds can be characterized using various spectroscopic methods, including UV-Vis, FT-Raman, and FT-IR spectroscopy . Theoretical calculations, such as first-order hyperpolarizability and natural bond orbital (NBO) analysis, provide insights into the electronic properties and stability of these molecules . Additionally, the pharmacokinetics of related compounds, such as sulpiride and its derivatives, can offer information on bioavailability and brain penetration, which are important for medicinal applications .

Applications De Recherche Scientifique

Environmental Remediation and Analysis

- Microbially Mediated Abiotic Transformations: Research into sulfamethoxazole, a related sulfonamide antibiotic, under denitrifying conditions has unveiled pathways for its transformation into environmentally relevant products. This study underscores the importance of understanding the environmental fate of sulfonamide drugs, potentially extending to compounds like N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide (Nödler et al., 2012).

Antimicrobial and Anticancer Agents

- Antibacterial, Antifungal, and Anticancer Activities: Novel derivatives, including those structurally related to the query compound, have been screened for antibacterial, antifungal, antiviral, and anticancer activities. These studies suggest the potential therapeutic applications of such compounds in treating various diseases (Selvam et al., 2004).

Synthesis and Chemical Properties

- Novel Synthesis Methods: Innovative synthesis techniques have been developed for sulfonamide derivatives, offering insights into more efficient and environmentally friendly methods for producing compounds with similar functional groups (Xia et al., 2016). These methods could be adapted for synthesizing N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide.

Sensor Development and Analytical Applications

- Selective Membrane Electrodes: The development of selective membrane electrodes for metal ions using sulfonamide drugs demonstrates the potential for using related compounds in analytical and environmental monitoring applications (Saleh & Gaber, 2001).

Neuroprotection and Pharmacological Studies

- Studies on benzamide derivatives with neuroleptic properties suggest potential applications in developing treatments for neurological disorders. This line of research could be relevant for compounds with similar structural motifs, highlighting the breadth of pharmacological applications (Usuda et al., 2004).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-22(16-4-2-3-5-16)28(24,25)17-9-6-14(7-10-17)20(23)21-15-8-11-18-19(12-15)27-13-26-18/h6-12,16H,2-5,13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBROYXCNLSJLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

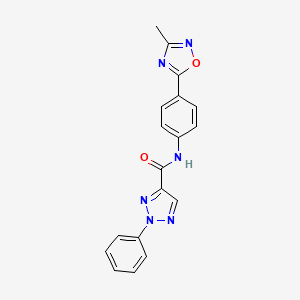

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)

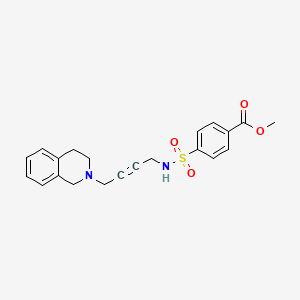

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501999.png)

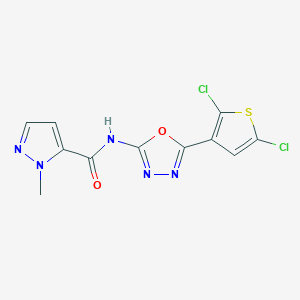

![5-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2502000.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)

![3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2502005.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2502007.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2502014.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)